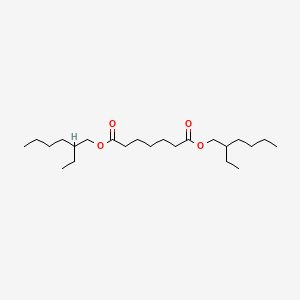
Heptanedioic acid, bis(2-ethylhexyl) ester
Overview
Description
Heptanedioic acid, bis(2-ethylhexyl) ester, also known as Bis(2-ethylhexyl)heptanedioate, is a chemical compound with the molecular formula C23H44O4 . It belongs to the category of heterocyclic organic compounds .
Synthesis Analysis
The synthesis of similar compounds, such as bis(2-ethylhexyl)sebacate, has been studied. One method involves the non-catalytic synthesis under high pressures. The reaction kinetics were found to be reversible and were used to fit the experimental data considering the effect of acid catalysis across different initial molar ratios and temperatures .Molecular Structure Analysis
The molecular structure of Heptanedioic acid, bis(2-ethylhexyl) ester consists of a heptanedioic acid molecule with two 2-ethylhexyl groups attached through ester linkages . The exact mass of the molecule is 384.32400 .Physical And Chemical Properties Analysis
Heptanedioic acid, bis(2-ethylhexyl) ester is a clear, oily liquid at ambient temperatures . It has a density of 0.924g/cm3, and a boiling point of 394.4ºC at 760 mmHg . The flash point is 174.3ºC .Scientific Research Applications
Electrochromic Devices : Poly(hexanedioic acid bis-(2-thiophen-3-yl-ethyl ester)) shows potential in electrochromic devices due to its electronic transitions and switching ability (Camurlu, Çırpan, & Toppare, 2004).
Metal Ion Separation : Bis(2-ethylhexyl)phosphinic acid is effective in separating cobalt(II) and nickel(II) from unrefined nickel(II) sulfate solutions and shows potential in other metal separations (Nagaosa & Nonome, 1997); (Binghua et al., 1996).
Green Chemistry : A sustainable method for synthesizing alternative bis(2-ethylhexyl) terephthalate plasticizer using protic ionic liquids offers a greener and economically viable technology (Grymel et al., 2020).
Waste Recovery : Mixed extractants in n-heptane can recover and separate manganese, copper, and cobalt from waste lithium-ion battery leachate (Wang et al., 2012).
Biogenetic Transformation : In Chaenomeles speciosa buds and flowers, bis(2-ethylhexyl) phthalate decreases, while hexanedioic acid, bis(2-ethylhexyl) ester increases, indicating a biogenetic transformation (Kang Wen-yi, 2010).
High-Pressure Synthesis : Synthesis of bis(2-ethylhexyl)sebacate under subcritical and near-critical conditions without external catalysts offers economic and environmental advantages (Narayan & Madras, 2017).
Aircraft Engine Oils : New oil compositions with higher exploitation characteristics, including bis(2-ethylhexyl) derivatives, can be used in gas-turbine engines (Mammadyarov et al., 2021).
Environmental and Food Analysis : A SERS-based aptasensor for bis(2-ethylhexyl)phthalate provides a rapid, sensitive, and easy-to-use method for quantitative detection in environmental and food analysis (Tu, Garza, & Coté, 2019).
Rare Earth Elements Separation : The synergistic extraction of heavy rare earth elements using functional ionic liquids shows potential for better extraction and stripping properties, beneficial for the rare earth elements separation industry (Sun et al., 2015).
Safety and Hazards
Heptanedioic acid, bis(2-ethylhexyl) ester should be handled with care to avoid contact with skin and eyes. It is recommended not to breathe vapors or spray mist. Precautionary measures against static discharges should be taken. The compound should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .
properties
IUPAC Name |
bis(2-ethylhexyl) heptanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O4/c1-5-9-14-20(7-3)18-26-22(24)16-12-11-13-17-23(25)27-19-21(8-4)15-10-6-2/h20-21H,5-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUZLBVWHHRQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCCC(=O)OCC(CC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868152 | |
| Record name | Bis(2-ethylhexyl) heptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50868152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptanedioic acid, bis(2-ethylhexyl) ester | |
CAS RN |
72630-12-7 | |
| Record name | Heptanedioic acid, bis(2-ethylhexyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072630127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




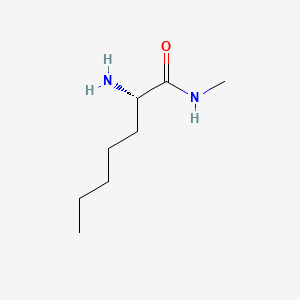
![7-methyl-3-methylene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one](/img/structure/B8205256.png)
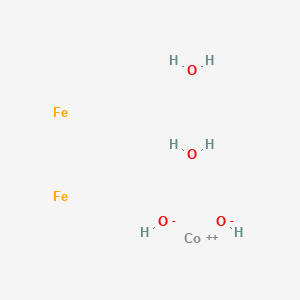

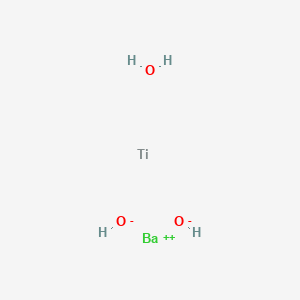
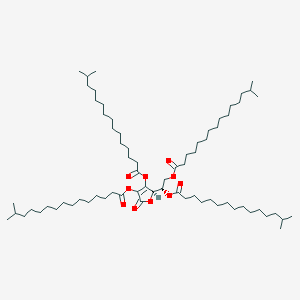
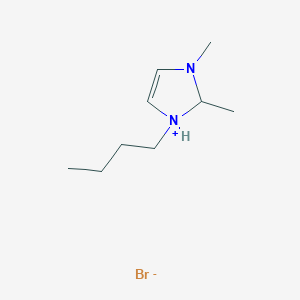
![[2-[2-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-6-oxooxan-4-yl] 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B8205302.png)
![(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B8205306.png)
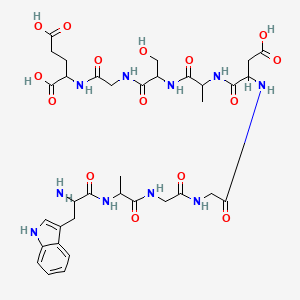
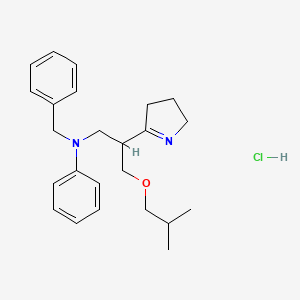

![(4-Nitrophenyl)methyl 6-(1-hydroxyethyl)-4-methyl-7-oxo-3,4-diphenoxy-5-phosphonooxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B8205344.png)